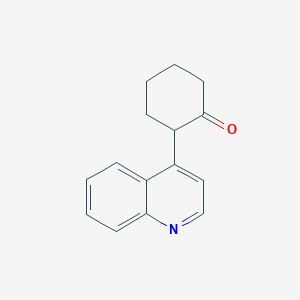

Cyclohexanone, 2-(4-quinolinyl)-

Description

Historical Context and Significance of 2-Substituted Cyclohexanones in Organic Chemistry

The study of organic chemistry as a formal discipline began in the early 19th century, with Jöns Jacob Berzelius first coining the term in 1806 to describe compounds derived from biological sources. nih.gov A pivotal moment in the field was Friedrich Wöhler's 1828 synthesis of urea, which demonstrated that organic compounds could be created from inorganic starting materials, refuting the theory of vitalism. nih.gov

Within this broad field, cyclohexanone (B45756) and its derivatives are fundamental building blocks. Cyclohexanone itself, a six-carbon cyclic molecule with a ketone functional group, is a key industrial intermediate, primarily used in the production of nylon. buysellchem.comnih.gov The functionalization of cyclohexanone at the alpha-position (the C2 position) is a cornerstone of synthetic organic chemistry. The introduction of substituents at this position creates a chiral center and provides a versatile handle for constructing more complex molecular frameworks.

The stereoselective synthesis of 2-substituted cyclohexanones is of considerable interest because this structural unit is at the core of numerous natural products and pharmaceutical drugs. mdpi.com Methods to achieve this substitution are diverse and include classic enolate chemistry, as well as modern catalytic approaches like tandem carbene and photoredox-catalyzed processes for the convergent synthesis of substituted cycloalkanones. mdpi.commdpi.com These advanced methods allow for the construction of complex cyclic scaffolds under mild conditions, highlighting the continued importance of this chemical moiety. mdpi.commdpi.com

Importance of Quinolyl Moieties in Advanced Organic Structures and Their Chemical Utility

The quinoline (B57606) scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This designation is due to its recurring presence in compounds exhibiting a wide array of biological activities. researchgate.netnih.govsigmaaldrich.comnih.gov Its unique structure allows for diverse functionalization, enabling chemists to design novel compounds with specific pharmacological profiles. sigmaaldrich.comfrontiersin.org

The chemical utility of the quinoline moiety is vast. It is a core component of numerous alkaloids, including the antimalarial drug quinine, and has been integrated into a multitude of synthetic drugs. Quinoline derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antimalarial effects. researchgate.netnih.gov For example, certain quinoline-based compounds have been developed as potent kinase inhibitors for cancer therapy, while others are effective anti-inflammatory agents. researchgate.net The ability of the quinoline structure to serve as a versatile pharmacophore ensures its continued prominence in drug discovery and materials science. researchgate.net

Current Research Landscape Pertaining to Cyclohexanone, 2-(4-quinolinyl)- and Related Architectures

Direct and extensive research specifically focused on Cyclohexanone, 2-(4-quinolinyl)- (CAS Number: 3311-61-3) is not widely available in the public scientific literature. mdpi.com However, the research landscape for structurally related compounds provides insight into the potential areas of investigation for this specific molecule.

Research into molecules combining a quinoline ring with other cyclic ketones or related structures is active. For instance, studies on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives have identified potential antimycobacterial agents, with some compounds showing activity comparable to the standard drug pyrazinamide. This suggests that the quinolinyl-cycloalkane framework could be a promising scaffold for developing new treatments for tuberculosis.

Scope and Objectives of Academic Research on Cyclohexanone, 2-(4-quinolinyl)-

Given the limited specific research on Cyclohexanone, 2-(4-quinolinyl)-, the scope and objectives for future academic study can be inferred from the established importance of its components. Key research directions would likely include:

Development of Novel Synthetic Methodologies: A primary objective would be to establish efficient and stereoselective methods for the synthesis of 2-(4-quinolinyl)-cyclohexanone. This could involve exploring various catalytic systems and reaction conditions to control the introduction of the quinoline group onto the cyclohexanone ring.

Exploration of Biological Activity: A major focus would be the screening of the compound for various biological activities. Drawing from the known properties of quinolines, research would likely investigate its potential as an anticancer, anti-inflammatory, antimicrobial, or neuroactive agent. Structure-activity relationship (SAR) studies would be crucial to optimize the scaffold for a desired therapeutic effect.

Investigation as a Chemical Probe or Ligand: The compound could be studied as a ligand for various biological targets, such as kinases or G-protein coupled receptors, given the prevalence of the quinoline scaffold in such agents.

Application in Materials Science: The rigid, aromatic quinoline unit combined with the cyclohexanone ring could be explored for applications in materials science, for example, as a building block for novel polymers or as a component in fluorescent sensors.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3311-61-3 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

2-quinolin-4-ylcyclohexan-1-one |

InChI |

InChI=1S/C15H15NO/c17-15-8-4-2-6-13(15)11-9-10-16-14-7-3-1-5-12(11)14/h1,3,5,7,9-10,13H,2,4,6,8H2 |

InChI Key |

VALAVCAYYXZOEG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC=NC3=CC=CC=C23 |

Origin of Product |

United States |

Advanced Structural Characterization and Stereochemical Analysis of Cyclohexanone, 2 4 Quinolinyl

Detailed Stereochemical Considerations in Cyclohexanone (B45756), 2-(4-quinolinyl)- Systems

The presence of a stereocenter at the C2 position of the cyclohexanone ring, where the 4-quinolyl substituent is attached, introduces the potential for multiple stereoisomers. This complexity is further compounded by the non-planar nature of the cyclohexanone ring and the rotational freedom of the quinolyl group.

Enantiomerism and Diastereomerism in the 2-Substituted Cyclohexanone Framework

The C2 carbon of Cyclohexanone, 2-(4-quinolinyl)- is a chiral center, giving rise to a pair of enantiomers: (R)-2-(4-quinolinyl)cyclohexanone and (S)-2-(4-quinolinyl)cyclohexanone. These enantiomers are non-superimposable mirror images of each other and would exhibit equal but opposite optical rotation.

In the absence of other stereocenters, only enantiomerism is possible. However, if additional substituents were present on the cyclohexanone or quinoline (B57606) rings, diastereomers could also exist. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. For instance, the introduction of a substituent at another position on the cyclohexanone ring would create a second chiral center, leading to the possibility of four stereoisomers (two pairs of enantiomers). youtube.com

Conformational Analysis of the Cyclohexanone Ring System and Its Energetics

The cyclohexanone ring, like cyclohexane (B81311), adopts a non-planar chair conformation to minimize angle and torsional strain. elsevierpure.comresearchgate.net However, the presence of the sp²-hybridized carbonyl carbon flattens the ring slightly compared to cyclohexane. chemicalbook.com This chair conformation is in rapid equilibrium with its ring-flipped conformer. For a 2-substituted cyclohexanone, the substituent can occupy either an axial or an equatorial position.

The energy profile of the ring inversion process involves higher energy intermediates such as the twist-boat and boat conformations. The energy barrier for this process is influenced by the nature of the substituents. researchgate.net

Table 1: Representative Conformational Energy Differences (A-values) for Substituted Cyclohexanes

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.7 |

| -C₂H₅ | 1.8 |

| -C₆H₅ (Phenyl) | 3.0 |

This table provides representative A-values for common substituents on a cyclohexane ring to illustrate the energetic preference for the equatorial position. The A-value for the 4-quinolyl group is expected to be comparable to or greater than that of the phenyl group.

Preferred Rotamers and Conformational Dynamics of the 4-Quinolyl Substituent

The bond between the C2 of the cyclohexanone ring and the C4 of the quinoline ring is a single bond, allowing for rotation of the quinolyl group. This rotation is not entirely free and is subject to steric hindrance between the quinoline ring and the cyclohexanone ring. The different rotational orientations are known as rotamers.

The preferred rotamer will be the one that minimizes steric clashes. It is likely that the quinoline ring will adopt a conformation where its plane is not perpendicular to the C2-H bond of the cyclohexanone ring to avoid steric interactions with the adjacent methylene (B1212753) groups. The rotational barrier between different rotamers can, in principle, be determined by dynamic NMR spectroscopy. Studies on similar biaryl systems have shown that rotational barriers can be significant, sometimes allowing for the isolation of stable atropisomers at room temperature, although this is less likely for a C(sp³)-C(sp²) bond. psu.edu

Spectroscopic Elucidation of Complex Structural Features and Isomeric Forms

Advanced spectroscopic techniques are indispensable for the detailed structural and stereochemical characterization of Cyclohexanone, 2-(4-quinolinyl)-.

Advanced Nuclear Magnetic Resonance Spectroscopy for Configuration and Conformation Determination (e.g., NOESY, ROESY, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.

¹H and ¹³C NMR: Standard 1D NMR spectra provide initial information about the chemical environment of the protons and carbons in the molecule. The chemical shifts of the protons on the cyclohexanone ring, particularly the proton at C2, would be indicative of its axial or equatorial orientation.

NOESY and ROESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the relative stereochemistry and conformation. These experiments detect through-space interactions between protons that are close to each other. For example, in the equatorial conformer, a NOE/ROE correlation would be expected between the axial proton at C2 and the axial protons at C4 and C6. Conversely, in the axial conformer, the equatorial proton at C2 would show correlations with the equatorial protons at C4 and C6. Furthermore, NOE/ROE signals between the protons of the quinoline ring and the protons of the cyclohexanone ring would help to define the preferred rotameric conformation of the quinolyl substituent.

Dynamic NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamic processes of ring flipping and substituent rotation. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to observe separate signals for the axial and equatorial conformers. The coalescence temperature can be used to calculate the energy barrier for the conformational change. psu.edu

Table 2: Hypothetical ¹H NMR Chemical Shifts (ppm) for Axial and Equatorial Conformers of 2-Substituted Cyclohexanone

| Proton | Equatorial Conformer | Axial Conformer |

| H-2 (axial) | ~2.8 - 3.2 | - |

| H-2 (equatorial) | - | ~3.5 - 4.0 |

| Other Cyclohexanone Protons | ~1.5 - 2.5 | ~1.5 - 2.5 |

| Quinoline Protons | ~7.5 - 9.0 | ~7.5 - 9.0 |

This table presents hypothetical chemical shift ranges based on general principles for 2-substituted cyclohexanones. The exact values for Cyclohexanone, 2-(4-quinolinyl)- would need to be determined experimentally. The downfield shift of the C2 proton is expected due to the deshielding effect of the quinoline ring.

High-Resolution Mass Spectrometry for Isomeric Differentiation and Elucidation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, confirming the elemental composition of Cyclohexanone, 2-(4-quinolinyl)-. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

The fragmentation of cyclic ketones often involves an initial alpha-cleavage of the bond between the carbonyl carbon and an adjacent carbon. For Cyclohexanone, 2-(4-quinolinyl)-, two primary alpha-cleavage pathways are possible: cleavage of the C1-C2 bond and cleavage of the C1-C6 bond.

A characteristic fragmentation pathway for 2-substituted cyclohexanones involves the loss of the substituent. In this case, the loss of the quinolinyl radical or a related fragment would be expected. The quinoline ring itself is a stable aromatic system and would likely appear as a prominent fragment ion in the mass spectrum. Further fragmentation of the quinoline ring would follow established patterns for quinoline derivatives, often involving the loss of HCN.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Cyclohexanone, 2-(4-quinolinyl)-

| m/z (proposed) | Fragment Identity | Fragmentation Pathway |

| 237 | [M]⁺ | Molecular Ion |

| 129 | [C₉H₇N]⁺ | Quinoline cation radical |

| 128 | [C₉H₆N]⁺ | Loss of a hydrogen from the quinoline fragment |

| 102 | [C₈H₆]⁺ | Loss of HCN from the quinoline fragment |

| 98 | [C₆H₁₀O]⁺ | Cyclohexanone cation radical |

| 55 | [C₃H₃O]⁺ | Common fragment from cyclohexanone ring cleavage |

This table outlines plausible fragmentation pathways and resulting m/z values based on the known mass spectrometric behavior of cyclohexanones and quinolines. Experimental verification is required to confirm these predictions.

Single-Crystal X-ray Diffraction for Absolute Configuration and Intermolecular Interaction Mapping

There are no published single-crystal X-ray diffraction studies for Cyclohexanone, 2-(4-quinolinyl)-. Consequently, crucial data such as its crystal system, space group, unit cell dimensions, and atomic coordinates are unknown. This lack of crystallographic data prevents the definitive determination of its absolute configuration in the solid state and any analysis of potential intermolecular interactions like hydrogen bonding or π-stacking, which are fundamental to understanding its solid-state behavior.

Vibrational Spectroscopy (Infrared and Raman) for Distinguishing Isomeric Forms and Specific Functional Group Analysis

Detailed Infrared (IR) and Raman spectroscopic data for Cyclohexanone, 2-(4-quinolinyl)- are not available in the literature. While one could predict the characteristic vibrational modes based on its functional groups (e.g., C=O stretch of the cyclohexanone ring, aromatic C=C and C=N stretching of the quinoline moiety), experimentally verified spectra are required for a scientifically accurate analysis. Without such data, it is impossible to create a table of vibrational frequencies or to discuss how spectroscopy could distinguish between potential isomeric or tautomeric forms of the molecule.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization and Purity Assessment

As a chiral molecule, Cyclohexanone, 2-(4-quinolinyl)- is expected to exhibit optical activity. Electronic Circular Dichroism (ECD) would be the primary technique to study its enantiomers. However, no ECD spectra or related chiroptical studies have been published for this compound. Therefore, there is no experimental basis to discuss its enantiomeric characterization, assess enantiomeric purity, or correlate its chiroptical properties with its absolute configuration.

Synthetic Methodologies for Cyclohexanone, 2 4 Quinolinyl and Its Analogues

Direct Synthetic Routes to the Core Structure of Cyclohexanone (B45756), 2-(4-quinolinyl)-

The construction of the fundamental Cyclohexanone, 2-(4-quinolinyl)- scaffold can be achieved through several direct methods. These include the functionalization of pre-existing rings and the formation of the cyclohexanone ring itself.

Enol-Mediated Functionalization and Alkylation Strategies

A primary strategy for synthesizing 2-substituted cyclohexanones involves the alkylation of cyclohexanone enolates. ubc.ca This approach leverages the nucleophilic character of the enolate to attack an electrophilic quinoline (B57606) species. The regioselectivity of enolate formation is a critical factor, particularly in substituted cyclohexanones, as deprotonation can occur on either side of the carbonyl group, potentially leading to a mixture of products. ubc.ca To overcome this, methods utilizing enones (α,β-unsaturated ketones) can control the regioselectivity of enolate formation. ubc.ca

The stereochemistry of the alkylation is also a key consideration. The alkylation of conformationally rigid cyclohexanone enolates, such as those derived from 4-tert-butylcyclohexanone, tends to proceed via axial attack of the electrophile. ubc.ca This preference is attributed to the transition state geometry, which favors a path that allows the ring to evolve towards a more stable chair conformation. ubc.ca The use of enamines as enolate surrogates provides an alternative route for the alkylation of cyclohexanones. youtube.comyoutube.com The reaction of cyclohexanone with a secondary amine, such as pyrrolidine, forms an enamine, which can then react with an appropriate electrophile. youtube.com Subsequent hydrolysis regenerates the ketone, yielding the α-substituted cyclohexanone. youtube.com

Organometallic Cross-Coupling Approaches Involving Quinolyl Precursors

Organometallic cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon bonds, and they can be effectively employed in the synthesis of Cyclohexanone, 2-(4-quinolinyl)-. These reactions typically involve a transition metal catalyst, most commonly palladium, which facilitates the coupling of an organometallic quinoline derivative with a cyclohexanone-based electrophile, or vice versa. youtube.comyoutube.comyoutube.com

The general catalytic cycle for these cross-coupling reactions involves several key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (e.g., a halo-quinoline or a 2-halocyclohexanone) to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from an organometallic reagent (e.g., an organozinc, organotin, or organoboron derivative of the other reaction partner) is transferred to the palladium(II) complex. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. youtube.com

Different types of organometallic reagents can be used, each with its own advantages and disadvantages regarding reactivity and functional group tolerance. youtube.comyoutube.com For instance, Suzuki coupling, which utilizes organoboron reagents, is known for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.gov

Ring-Forming and Annulation Pathways for the Cyclohexanone Moiety

Instead of starting with a pre-formed cyclohexanone ring, the target molecule can also be synthesized by constructing the cyclohexanone ring itself through annulation reactions. The Robinson annulation, a classic method for forming six-membered rings, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. nih.gov While powerful, traditional methods like the Dieckmann condensation and Robinson annulation can be limited by harsh reaction conditions. nih.gov

More modern approaches utilize photocatalysis to achieve the synthesis of substituted cyclohexanones under milder conditions. nih.gov One such method involves a tandem carbene and photoredox-catalyzed formal [5+1] cycloaddition to construct the cyclohexanone ring. nih.gov Other strategies include the intramolecular addition of acyl radicals to double bonds and cationic cyclizations of alkynol or enyne derivatives. organic-chemistry.org Palladium-catalyzed intramolecular addition of 1,3-diones to unactivated olefins also provides a route to cyclohexanone derivatives. organic-chemistry.org

Asymmetric Synthesis of Chiral Cyclohexanone, 2-(4-quinolinyl)- Derivatives

The synthesis of enantiomerically pure Cyclohexanone, 2-(4-quinolinyl)- derivatives is of significant interest due to the potential for stereospecific biological activity. Asymmetric synthesis strategies aim to control the formation of stereocenters, leading to a single enantiomer or a significant enrichment of one over the other.

Chiral Auxiliary-Based Synthetic Approaches and Stereochemical Control

A well-established method for achieving stereocontrol is the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgscielo.org.mx

In the context of synthesizing chiral Cyclohexanone, 2-(4-quinolinyl)-, a chiral auxiliary could be attached to either the cyclohexanone or the quinoline precursor. For example, a chiral auxiliary could be used to form a chiral enolate or enamine of cyclohexanone. researchgate.net The steric and electronic properties of the auxiliary would then influence the facial selectivity of the subsequent alkylation with the quinoline electrophile, leading to the preferential formation of one diastereomer. researchgate.net Common chiral auxiliaries include oxazolidinones, camphorsultam, and derivatives of amino acids. wikipedia.orgsigmaaldrich.comscielo.org.mx The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity. scielo.org.mx

Asymmetric Organocatalysis in the Formation of Cyclohexanone, 2-(4-quinolinyl)-

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative for the creation of chiral molecules. This approach utilizes small organic molecules as catalysts to promote enantioselective transformations.

For the synthesis of chiral Cyclohexanone, 2-(4-quinolinyl)-, an organocatalytic approach could involve the asymmetric Michael addition of a cyclohexanone-derived nucleophile to an electrophilic quinoline derivative. Chiral amines, for instance, can catalyze the enantioselective addition of ketones to α,β-unsaturated compounds through the formation of chiral enamines or iminium ions. While direct application to 2-(4-quinolinyl)-cyclohexanone is not explicitly detailed in the provided context, the principles of asymmetric organocatalysis are well-established for similar transformations.

For instance, N-heterocyclic carbenes (NHCs) have been used in the synthesis of quinolin-4-ones. mdpi.com While a different isomer, this demonstrates the potential of organocatalysis in quinoline chemistry. The development of a specific organocatalytic method for the asymmetric synthesis of Cyclohexanone, 2-(4-quinolinyl)- would likely involve the design of a catalyst that can effectively control the stereochemistry of the carbon-carbon bond formation between the cyclohexanone and quinoline moieties.

Transition Metal-Catalyzed Asymmetric Transformations for Enantioselective Synthesis

The generation of enantiomerically pure or enriched Cyclohexanone, 2-(4-quinolinyl)- is of significant interest due to the prevalence of chirality in pharmacologically active molecules. Transition metal-catalyzed asymmetric synthesis represents a powerful tool for achieving this stereocontrol. While specific literature on the asymmetric synthesis of Cyclohexanone, 2-(4-quinolinyl)- is nascent, established methodologies for analogous structures provide a clear roadmap.

Key strategies include the asymmetric transfer hydrogenation (ATH) of a corresponding unsaturated precursor, 2-(4-quinolinyl)-2-cyclohexen-1-one. Bifunctional ruthenium catalysts, often paired with chiral ligands such as those derived from diamines or amino alcohols, are highly effective for such transformations. mdpi.com For instance, the enantioselective preparation of 4-hydroxy-2-cyclohexanone derivatives has been successfully achieved using (S,S)- or (R,R)-ruthenium catalysts, yielding products with high enantiomeric excess (ee). mdpi.com Another viable approach is the asymmetric conjugate addition of a quinoline-based organometallic reagent to cyclohexenone, catalyzed by a chiral transition metal complex (e.g., copper, rhodium).

Organocatalysis also presents a compelling alternative, with diarylprolinol silyl (B83357) ethers having been successfully used in asymmetric aza-Michael additions to form chiral precursors for complex heterocyclic systems. nih.gov The development of axially chiral molecules through catalytic asymmetric synthesis further highlights the potential for creating stereochemically complex structures. nih.gov

Table 1: Potential Asymmetric Catalytic Systems

| Catalyst Type | Chiral Ligand/Catalyst | Reaction Type | Potential Substrates | Expected Outcome |

| Ruthenium | (R,R)-Ts-DPEN | Asymmetric Transfer Hydrogenation | 2-(4-quinolinyl)-2-cyclohexen-1-one | Enantiomerically enriched Cyclohexanone, 2-(4-quinolinyl)- |

| Rhodium | Chiral diphosphine (e.g., BINAP) | Asymmetric 1,4-Addition | Arylboronic acid, Cyclohexenone | Chiral 2-arylcyclohexanones |

| Organocatalyst | Diarylprolinol silyl ether | Asymmetric Michael Addition | Cyclohexanone, Quinoline derivative | Chiral functionalized cyclohexanones |

Derivatization and Functionalization Strategies of the Cyclohexanone, 2-(4-quinolinyl)- Core

The core structure of Cyclohexanone, 2-(4-quinolinyl)- offers two distinct regions for chemical modification: the cyclohexanone ring and the quinoline system. This dual nature allows for extensive structural diversification.

Selective Modifications at the Cyclohexanone Moiety (e.g., Alpha-Functionalization, Ketone Transformations)

The cyclohexanone ring is amenable to a wide range of transformations. The α-position to the carbonyl group can be functionalized through various methods. organic-chemistry.org Formation of an enolate or enamine intermediate allows for subsequent alkylation, acylation, or halogenation, introducing diverse substituents at this position. For example, tert-dodecanthiol-catalyzed generation of acyl radicals and their intramolecular addition can yield 2-substituted cyclic ketones. organic-chemistry.org

The ketone functional group itself is a hub for derivatization. Classic carbonyl chemistry, such as reaction with 2,4-dinitrophenylhydrazine (B122626) to form the corresponding hydrazone, can be used for characterization and further modification. nih.govresearchgate.net Other transformations include reduction to the corresponding cyclohexanol (B46403), which introduces a new stereocenter, or conversion to an oxime, imine, or thioacetal, each providing a gateway to different chemical properties and further reactions.

Table 2: Functionalization of the Cyclohexanone Moiety

| Reaction Type | Reagent(s) | Functional Group Introduced |

| Alpha-Alkylation | LDA, Alkyl Halide (R-X) | Alkyl group (-R) |

| Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH), Acid | 2,4-Dinitrophenylhydrazone |

| Reduction | Sodium Borohydride (NaBH₄) | Hydroxyl group (-OH) |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene (=CHR) |

Functionalization of the Quinolyl Ring System (e.g., Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution)

The quinoline ring system possesses a rich and tunable reactivity profile. rsc.orgmdpi.comnih.gov Its functionalization is typically governed by the principles of electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) on the quinoline ring is generally directed towards the benzene-half of the heterocycle (the "benzo" portion). masterorganicchemistry.comreddit.com The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, deactivating it towards attack by electrophiles. reddit.com Consequently, reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) preferentially occur at positions C5 and C8. reddit.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS) provides a complementary method for functionalization. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org NAS reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) ortho or para to a leaving group (like a halide) to activate the ring for nucleophilic attack. libretexts.org In the absence of such activating groups, NAS can be performed on quinoline N-oxides, where the N-oxide function activates the C2 and C4 positions towards nucleophiles. mdpi.com For example, semiconducting polymers based on perfluorophenyl quinoline have been modified via NAS, where a phenol (B47542) derivative displaces a fluorine atom at the para position of the perfluorophenyl group. mdpi.com

Table 3: Functionalization of the Quinolyl Ring

| Reaction Type | Reagent(s) | Position(s) of Substitution | Resulting Functional Group |

| Electrophilic Nitration | HNO₃, H₂SO₄ | C5 and C8 | Nitro (-NO₂) |

| Electrophilic Bromination | Br₂, FeBr₃ | C5 and C8 | Bromo (-Br) |

| Nucleophilic Substitution (on activated ring) | NaOCH₃, CH₃OH | Ortho/Para to activating group | Methoxy (-OCH₃) |

| C-H Functionalization (N-oxide) | Copper catalyst, Sulfoximine | C2 | Sulfoximine group |

Multi-Component Reactions for Structural Diversification and Library Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular diversity. nih.gov The structure of Cyclohexanone, 2-(4-quinolinyl)- lends itself to being a product or substrate in such reactions.

For instance, a Doebner-von Miller-type reaction, which involves the reaction of an α,β-unsaturated aldehyde or ketone with an aniline, could be adapted for its synthesis. nih.gov More advanced MCRs, such as the Povarov reaction (an aza-Diels-Alder), can construct the quinoline ring system itself from an aniline, an aldehyde, and an activated alkene. nih.gov By employing Cyclohexanone, 2-(4-quinolinyl)- as a scaffold, its ketone functionality could participate in MCRs to build complex, spirocyclic, or fused heterocyclic systems, rapidly expanding a chemical library for screening purposes. nih.gov

Sustainable and Green Chemistry Approaches in the Synthesis of Cyclohexanone, 2-(4-quinolinyl)-

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methods. unibo.it The synthesis of quinoline and cyclohexanone derivatives has seen significant advances in this area.

Solvent-Free or Environmentally Benign Solvent Systems

A key principle of green chemistry is the reduction or elimination of hazardous solvents. unibo.it For quinoline synthesis, solvent-free approaches have proven effective. One such method employs a heterogeneous Hβ zeolite catalyst for the cyclization of ketones with 2-aminobenzophenones, offering high yields and catalyst recyclability. rsc.org Microwave-assisted solvent-free synthesis is another established green technique that often leads to shorter reaction times and higher efficiency. researchgate.net

When solvents are necessary, the focus shifts to environmentally benign options like water or ethanol. A continuous flow reaction for the synthesis of 2-methylquinoline (B7769805) compounds has been developed using an ethanol/water system with a Ru-Fe/γ-Al₂O₃ catalyst, avoiding harsh acids and oxidants. rsc.org Similarly, the synthesis of cyclohexanone itself has been optimized through processes that couple the dehydrogenation of cyclohexanol with the hydrogenation of other platform chemicals, improving energy and atom economy. rsc.org These green methodologies are directly applicable to the synthesis of Cyclohexanone, 2-(4-quinolinyl)-, paving the way for more sustainable production routes.

Table 4: Green Synthetic Approaches

| Approach | Catalyst/Conditions | Solvent System | Advantages |

| Heterogeneous Catalysis | Hβ zeolite | Solvent-free | Recyclable catalyst, reduced waste. rsc.org |

| Continuous Flow | Ru–Fe/γ-Al₂O₃ | Ethanol/Water | Green solvents, no harsh reagents, continuous production. rsc.org |

| Microwave-Assisted Synthesis | Microwave irradiation | Solvent-free | Accelerated reaction rates, energy efficiency. researchgate.net |

| Coupled Reaction | Cu–Zn–Al catalyst | N/A (Gas phase or minimal solvent) | Energy efficiency, optimal hydrogen utilization. rsc.org |

Catalyst Reuse, Recycling, and Heterogeneous Catalysis

To address these limitations, significant research efforts are directed towards the development of heterogeneous catalytic systems. The primary advantage of a heterogeneous catalyst is its facile separation from the product stream, typically through simple filtration, allowing for its recovery and subsequent reuse over multiple reaction cycles. This not only enhances the economic viability of the synthesis but also aligns with the principles of green chemistry by minimizing catalyst waste.

For the α-arylation of ketones, potential heterogeneous catalysts include:

Palladium on Solid Supports: Anchoring palladium to solid supports like activated carbon (Pd/C), silica, or polymers combines the high reactivity of palladium with the practical benefits of a solid-phase catalyst.

Polymer-Supported Catalysts: Palladium complexes can be immobilized on a polymer backbone. This approach aims to retain the well-defined ligand environment of a homogeneous catalyst while rendering it insoluble for easy recovery.

Metal-Organic Frameworks (MOFs): MOFs can be used as scaffolds to support catalytically active metal centers, offering a highly ordered and porous environment that can enhance catalytic activity and stability.

While specific data on catalyst recycling for the direct synthesis of Cyclohexanone, 2-(4-quinolinyl)- is not extensively documented in the literature, studies on analogous α-arylation reactions demonstrate the feasibility of this approach. For example, recyclable catalysts have been successfully applied in similar C-C bond-forming reactions, showcasing the potential for sustainable catalytic processes. The table below presents illustrative data from a study on a recyclable catalyst system for a related ketone arylation, highlighting the potential for maintaining high product yields over several catalytic cycles.

| Recycle Run | Product Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 90 |

| 5 | 88 |

This table presents representative data for a generic recyclable catalyst in an α-arylation reaction to illustrate the concept. The yields are hypothetical and serve as an example of catalyst performance over successive runs.

The development of robust and highly active heterogeneous catalysts remains a key objective for the industrial-scale synthesis of Cyclohexanone, 2-(4-quinolinyl)- and its analogues, promising more sustainable and cost-effective production methods.

Atom Economy and Step Efficiency in Synthetic Design

The direct palladium-catalyzed α-arylation of cyclohexanone with 4-chloroquinoline (B167314) represents a highly step-efficient synthesis of Cyclohexanone, 2-(4-quinolinyl)-. This transformation accomplishes the formation of a key carbon-carbon bond in a single operation from readily available precursors.

However, as a substitution reaction, its atom economy is inherently less than 100%. The reaction involves a base to generate the ketone enolate and results in the formation of a salt byproduct. For instance, using sodium tert-butoxide as the base, the reaction proceeds as follows:

C₆H₁₀O + C₉H₆ClN + C₄H₉NaO → C₁₅H₁₅NO + NaCl + C₄H₁₀O

The calculation for the atom economy of this transformation is detailed in the table below.

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| Cyclohexanone | C₆H₁₀O | 98.14 | Reactant |

| 4-Chloroquinoline | C₉H₆ClN | 163.61 | Reactant |

| Sodium tert-butoxide | C₄H₉NaO | 96.10 | Reactant (Base) |

| Total Reactant Mass | - | 357.85 | - |

| Cyclohexanone, 2-(4-quinolinyl)- | C₁₅H₁₅NO | 227.29 | Desired Product |

| Sodium Chloride | NaCl | 58.44 | Byproduct |

| tert-Butanol | C₄H₁₀O | 74.12 | Byproduct |

| Atom Economy Calculation | (227.29 / 357.85) * 100% = 63.5% |

Computational and Theoretical Investigations of Cyclohexanone, 2 4 Quinolinyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of a molecule. These methods provide insights into the distribution of electrons and the energies of different molecular states.

Density Functional Theory (DFT) for Ground State Properties and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For "Cyclohexanone, 2-(4-quinolinyl)-", DFT calculations would be instrumental in determining its ground state properties. This would involve optimizing the molecular geometry to find the most stable arrangement of atoms. Key properties that could be calculated include bond lengths, bond angles, and dihedral angles.

Furthermore, DFT is widely used to predict various spectroscopic properties. For instance, theoretical vibrational frequencies (infrared and Raman spectra) could be calculated and compared with experimental data to confirm the molecular structure. Additionally, predictions of NMR chemical shifts (¹H and ¹³C) would aid in the structural elucidation of the compound.

A hypothetical data table for DFT-calculated geometric parameters might look like this:

| Parameter | Calculated Value |

| C=O bond length (cyclohexanone) | Data not available |

| C-C bond lengths (cyclohexanone ring) | Data not available |

| C-N bond length (quinoline ring) | Data not available |

| Dihedral angle (cyclohexanone-quinoline) | Data not available |

Ab Initio Methods for High-Level Energetic Characterization and Reaction Barrier Analysis

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. dovepress.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic information. dovepress.com

For "Cyclohexanone, 2-(4-quinolinyl)-", ab initio calculations would be valuable for a precise determination of its total electronic energy and the energies of its various isomers. A critical application would be in the analysis of reaction barriers, for example, in studying the mechanism of its synthesis or its potential chemical transformations. By calculating the energies of transition states, one can predict the activation energies and reaction rates for various chemical processes. nih.gov

Molecular Electrostatic Potential Mapping and Frontier Orbital Analysis for Reactivity Insights

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule, providing crucial insights into its reactivity. libretexts.orgnih.govnumberanalytics.com The MEP map of "Cyclohexanone, 2-(4-quinolinyl)-" would reveal regions of negative potential, typically associated with lone pairs of electrons (e.g., on the oxygen and nitrogen atoms), which are susceptible to electrophilic attack. Conversely, regions of positive potential would indicate areas prone to nucleophilic attack.

Frontier orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another key tool for predicting reactivity. researchgate.netmdpi.com The energy and shape of the HOMO would indicate the molecule's ability to donate electrons, while the LUMO would represent its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

A hypothetical data table for frontier orbital analysis might be:

| Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function. Computational methods can be used to explore the various conformations a molecule can adopt.

Potential Energy Surface Scans for Conformational Isomers and Their Relative Stabilities

The cyclohexanone (B45756) ring in "Cyclohexanone, 2-(4-quinolinyl)-" can exist in various conformations, such as the chair, boat, and twist-boat forms. youtube.comutexas.edudalalinstitute.comkhanacademy.org Furthermore, the quinolinyl group can be oriented in different positions relative to the cyclohexanone ring. A potential energy surface (PES) scan would systematically vary key dihedral angles to identify all stable conformational isomers and the transition states that connect them.

The relative energies of these conformers would be calculated to determine their populations at a given temperature. This information is crucial for understanding which shapes the molecule is most likely to adopt.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a time-resolved view of a molecule's motion. By simulating the trajectory of "Cyclohexanone, 2-(4-quinolinyl)-" over time, one could observe its dynamic behavior, including conformational changes and the flexibility of the molecule.

MD simulations are particularly powerful for investigating the influence of the environment, such as the effect of different solvents on the conformational preferences of the molecule. The interactions between the solute and solvent molecules can significantly alter the relative stabilities of different conformers.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling has become an indispensable tool for chemists to understand the intricate details of chemical reactions at a molecular level. For a compound like Cyclohexanone, 2-(4-quinolinyl)-, these methods can provide profound insights into its formation and subsequent transformations.

Transition State Localization and Reaction Pathway Analysis for Key Transformations

The synthesis of Cyclohexanone, 2-(4-quinolinyl)- likely involves the formation of a new carbon-carbon bond between the cyclohexanone and quinoline (B57606) rings. A plausible synthetic route is the Friedländer annulation or a related condensation reaction. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions. escholarship.org

By employing DFT calculations, researchers can model the reactants, intermediates, transition states, and products along a proposed reaction coordinate. The localization of transition states is a critical step, as these high-energy structures represent the bottleneck of a reaction. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to find these crucial points on the potential energy surface.

Once the transition states are located, intrinsic reaction coordinate (IRC) calculations can be performed to confirm that the transition state connects the intended reactants and products, thus validating the proposed reaction pathway. mdpi.com For the formation of Cyclohexanone, 2-(4-quinolinyl)-, this would involve modeling the approach of the enolate of cyclohexanone to a suitable quinoline precursor and tracing the energy profile of the bond-forming and subsequent cyclization/aromatization steps. nih.gov

A hypothetical reaction pathway for a key transformation, such as an aldol-type addition, is presented in the table below, illustrating the type of data that would be generated from such a computational study.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants (Cyclohexanone enolate + 4-formylquinoline) | 0.0 | C-C distance > 3.5 Å |

| 2 | Transition State 1 (C-C bond formation) | +15.2 | Forming C-C bond: 2.1 Å |

| 3 | Intermediate (Aldol adduct) | -5.8 | C-C bond: 1.54 Å; O-H bond forming |

| 4 | Transition State 2 (Dehydration) | +25.7 | Breaking C-O and C-H bonds |

| 5 | Product (Enone) | -12.3 | Conjugated system formed |

Note: The data in this table is hypothetical and serves as an illustration of the output of a transition state analysis.

Activation Energy Calculations and Rate Constant Predictions for Mechanistic Understanding

The relative energies of the transition states, known as activation energies (Ea), are paramount for understanding reaction kinetics. nih.gov These values can be calculated with high accuracy using various computational methods, including DFT with appropriate basis sets. Lower activation energies correspond to faster reaction rates.

By calculating the activation energies for competing reaction pathways, chemists can predict the selectivity of a reaction. For instance, in the functionalization of Cyclohexanone, 2-(4-quinolinyl)-, reactions could occur at different positions on either the cyclohexanone or quinoline ring. Computational analysis of the activation energies for each potential reaction would reveal the most favorable pathway, guiding synthetic efforts.

Furthermore, using the calculated activation energies and vibrational frequencies, it is possible to predict the rate constants of a reaction at different temperatures using Transition State Theory (TST) and the Arrhenius equation. This provides a quantitative measure of reaction feasibility and can be compared with experimental kinetic data to validate the computational model.

Predictive Modeling for Structure-Activity/Property Relationships (SAR/SPR)

Predictive modeling techniques are powerful tools for screening virtual libraries of compounds and prioritizing synthetic targets with desired biological or physical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Profiles in vitro

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For Cyclohexanone, 2-(4-quinolinyl)- and its derivatives, QSAR studies could be employed to predict their potential as, for example, kinase inhibitors or anti-inflammatory agents, given the known biological activities of quinoline-based compounds. mdpi.comresearchgate.net

The process involves generating a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of Cyclohexanone, 2-(4-quinolinyl)-, allowing for the rational design of more potent compounds.

A hypothetical QSAR model for a series of Cyclohexanone, 2-(4-quinolinyl)- derivatives is presented below:

| Derivative | LogP | Dipole Moment (Debye) | Predicted pIC50 |

| Parent | 3.5 | 2.8 | 5.2 |

| 6-Chloro | 4.2 | 3.1 | 5.8 |

| 7-Methoxy | 3.1 | 3.5 | 6.1 |

| 2'-Methyl | 3.9 | 2.7 | 5.4 |

Note: This data is for illustrative purposes only and does not represent real experimental or predicted values.

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Clinical Attributes (e.g., Optical Properties, Redox Potentials)

Similar to QSAR, QSPR models relate molecular structure to physical or chemical properties. researchgate.netnih.gov For Cyclohexanone, 2-(4-quinolinyl)-, QSPR could be used to predict important non-clinical attributes such as its optical properties (e.g., absorption and emission wavelengths) and redox potentials. mdpi.com

The quinoline moiety is known to be fluorescent, and its combination with the cyclohexanone group could lead to interesting photophysical properties. QSPR models can be developed by correlating calculated molecular descriptors with experimentally measured properties like maximum absorption wavelength (λmax) or fluorescence quantum yield.

The redox potential is another crucial property, particularly for applications in materials science or for understanding metabolic stability. researchgate.net QSPR models can predict the ease of oxidation or reduction of Cyclohexanone, 2-(4-quinolinyl)- and its derivatives based on descriptors that capture their electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Reactivity Profiles and Mechanistic Studies of Cyclohexanone, 2 4 Quinolinyl

Reactions at the Ketone Moiety of Cyclohexanone (B45756), 2-(4-quinolinyl)-

The ketone group within the cyclohexanone ring is a primary site of chemical reactivity, participating in a variety of transformations including enolization, nucleophilic additions, and redox reactions.

Enolization and Enolate Reactivity in Condensation and Alkylation Reactions

The presence of alpha-hydrogens on the cyclohexanone ring allows for the formation of enolates, which are key intermediates in numerous carbon-carbon bond-forming reactions. The regioselectivity of enolate formation is a critical factor, and in the case of 2-substituted cyclohexanones, can lead to a mixture of products. The use of bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures tends to favor the formation of the kinetic enolate, which is the less substituted enolate. youtube.comyoutube.com Conversely, thermodynamic conditions, often involving a weaker base at higher temperatures, favor the more stable, more substituted enolate.

The resulting enolate is a potent nucleophile and can react with various electrophiles. youtube.com Alkylation of the enolate with alkyl halides is a common method for introducing new substituents onto the cyclohexanone ring. youtube.comubc.ca These reactions typically proceed via an SN2 mechanism, meaning they are most effective with primary alkyl halides and are sensitive to steric hindrance. youtube.com The stereochemical outcome of alkylation is influenced by the conformation of the enolate, with a tendency for the electrophile to approach from the axial direction to avoid steric interactions. ubc.ca

Enolates of cyclohexanone derivatives can also participate in condensation reactions, such as the aldol (B89426) condensation. In these reactions, the enolate attacks a carbonyl compound, leading to the formation of a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone.

Nucleophilic Addition Reactions to the Carbonyl Group and Stereochemical Control

The carbonyl carbon of the cyclohexanone ring is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This nucleophilic addition reaction transforms the hybridization of the carbonyl carbon from sp2 to sp3, resulting in a tetrahedral intermediate. masterorganicchemistry.com The stereochemical course of this addition is a well-studied aspect of cyclohexanone chemistry.

The stereoselectivity of nucleophilic addition to cyclohexanones is governed by a combination of steric and electronic factors. researchgate.net Generally, smaller nucleophiles tend to favor axial attack, leading to an equatorial alcohol, while bulkier nucleophiles prefer equatorial attack, resulting in an axial alcohol, to minimize 1,3-diaxial interactions. youtube.com However, electronic effects, such as the stabilization of the transition state through interactions with adjacent orbitals, can also play a significant role in determining the preferred trajectory of the incoming nucleophile. researchgate.net

Common nucleophiles that react with cyclohexanones include hydrides (e.g., from NaBH4 or LiAlH4), organometallic reagents (e.g., Grignard reagents or organolithiums), and cyanide ions. masterorganicchemistry.comchemguide.co.uk The addition of alcohols in the presence of an acid catalyst leads to the formation of hemiacetals and subsequently acetals, which can serve as protecting groups for the ketone functionality. libretexts.org

Alpha-Oxidation and Reduction Pathways of the Cyclohexanone Ring

The cyclohexanone ring can undergo oxidation at the alpha-position. One notable transformation is the Baeyer-Villiger oxidation, where the ketone is converted to an ester (a lactone in the case of cyclic ketones) using a peracid. researchgate.netnih.gov This reaction involves the migration of one of the alpha-carbons to the oxygen of the peracid. The oxidation of cyclohexanone can lead to various products, including ε-caprolactone, 6-hydroxyhexanoic acid, and adipic acid, depending on the reaction conditions and catalysts used. researchgate.netresearchgate.net

Enzymatic methods for the selective α,β-desaturation of cyclic ketones have also been developed, offering a green chemistry approach to introduce unsaturation into the ring. rsc.org

Reduction of the cyclohexanone moiety typically involves the conversion of the ketone to a secondary alcohol. This can be achieved using various reducing agents, with the stereochemical outcome being a key consideration, as discussed in the context of nucleophilic addition.

Reactivity of the Quinolyl Heterocycle

The quinoline (B57606) ring system exhibits its own distinct reactivity, influenced by the presence of the nitrogen atom and the aromatic nature of the bicyclic structure.

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Quinolyl Ring

The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack typically occurs on the benzene ring portion of the heterocycle.

Conversely, the quinoline ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, which are ortho and para to the nitrogen atom. libretexts.orgoup.com The presence of an electron-withdrawing group on the ring further facilitates nucleophilic attack. libretexts.orgnih.gov In the context of 2-(4-quinolinyl)cyclohexanone, the cyclohexanone substituent at the 2-position of the quinoline ring will influence the regioselectivity of these reactions. Studies on related systems, such as 2,4-dichloroquinazolines, have shown that the 4-position is often more susceptible to nucleophilic attack. mdpi.com

Reactivity of the Nitrogen Atom (e.g., N-Alkylation, N-Oxidation, Protonation Equilibria)

The lone pair of electrons on the nitrogen atom of the quinoline ring makes it a nucleophilic center and a base. It can readily undergo protonation in the presence of acids to form a quinolinium salt. The basicity of the nitrogen will be influenced by the electronic nature of the substituent at the 2-position.

The nitrogen atom can also be alkylated using alkyl halides to form quaternary quinolinium salts. Furthermore, the nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peracids. These N-oxides can then undergo further reactions, expanding the synthetic utility of the quinoline scaffold.

Coordination Chemistry with Metal Centers and Ligand Exchange Reactions

No experimental data exists on the coordination of Cyclohexanone, 2-(4-quinolinyl)- with metal centers. Hypothetically, the quinoline nitrogen atom could act as a Lewis basic site, coordinating to a variety of metal ions. The nature of the resulting complexes would depend on the metal, its oxidation state, and the other ligands present. Ligand exchange reactions, where the quinolinylcyclohexanone displaces other ligands from a metal center, would be a plausible method for forming such complexes. However, without any synthesized complexes, no characterization data, such as coordination numbers, geometries, or stability constants, can be reported.

Cyclohexanone Ring Transformations and Rearrangements

The reactivity of the cyclohexanone ring in this specific molecule has not been studied. In general, cyclohexanones can undergo a variety of transformations.

Rearrangement Reactions Involving the Cyclohexanone Core and Substituents

Reactions such as the Favorskii rearrangement, which involves the treatment of an α-haloketone with a base to yield a carboxylic acid derivative via a cyclopropanone (B1606653) intermediate, could be envisioned if the corresponding α-halo derivative of Cyclohexanone, 2-(4-quinolinyl)- were prepared. Other potential rearrangements would depend on the specific reagents and conditions employed, but no such studies have been reported.

Ring Expansion and Contraction Methodologies

Methods for the ring expansion of cyclohexanones to cycloheptanones, such as the Tiffeneau-Demjanov rearrangement, or their contraction to cyclopentane (B165970) derivatives, are known in organic chemistry. The application of these methodologies to Cyclohexanone, 2-(4-quinolinyl)- remains unexplored.

Catalytic Applications and Transformations Involving Cyclohexanone, 2-(4-quinolinyl)-

Given the lack of synthesis and characterization of the title compound, its use in catalytic applications is entirely speculative.

Organocatalytic Roles as Chiral Ligands or Precursors

If resolved into its enantiomers, the chiral center at the 2-position of the cyclohexanone ring could potentially allow derivatives of Cyclohexanone, 2-(4-quinolinyl)- to serve as chiral ligands in asymmetric catalysis. The quinoline nitrogen could act as a binding site for a metal catalyst, while the chiral scaffold influences the stereochemical outcome of a reaction. However, no such applications have been developed.

Metal-Catalyzed Reactions Employing Cyclohexanone, 2-(4-quinolinyl)- Derivatives as Substrates or Ligands

The quinoline moiety could direct metal-catalyzed reactions, such as C-H activation, at specific positions on the molecule. Furthermore, the ketone functionality could be a handle for various transformations. As a ligand, derivatives could be employed in a range of metal-catalyzed processes, but the absence of any reported synthesis of such derivatives precludes any discussion of their catalytic performance.

Photocatalytic Reactivity and Transformations Under Light Irradiation

Pathway 1: Transformations Involving the Quinoline Moiety

The quinoline nucleus is known to participate in a variety of photocatalytic reactions, most notably dearomative cycloadditions. researchgate.netescholarship.orgnih.gov These reactions typically occur under visible light irradiation in the presence of a photosensitizer, which transfers energy to the quinoline ring, elevating it to an excited triplet state. acs.org For these reactions to proceed efficiently, a Lewis acid is often required to coordinate to the quinoline nitrogen, thereby lowering the energy of its triplet state and increasing its electrophilicity. nih.gov

In the context of Cyclohexanone, 2-(4-quinolinyl)-, it is plausible that the quinoline portion of the molecule could undergo an intermolecular [4+2] dearomative cycloaddition with an alkene. nih.gov This process would be initiated by triplet-triplet energy transfer from an appropriate photosensitizer (e.g., an iridium or ruthenium complex). The resulting excited, Lewis-acid-activated quinoline would then react with an alkene in a stepwise radical mechanism to yield a polycyclic product where the aromaticity of the quinoline's carbocyclic ring is disrupted. acs.orgnih.gov

A proposed intermolecular cycloaddition is detailed in the table below:

Table 1: Proposed Photocatalytic Intermolecular [4+2] Cycloaddition

| Reactant | Alkene | Proposed Conditions | Proposed Product | Mechanism Notes |

|---|

Pathway 2: Transformations Involving the Cyclohexanone Moiety

The cyclohexanone ring is well-known for undergoing a characteristic photochemical transformation known as the Norrish Type I reaction upon exposure to UV radiation. uci.eduacs.orgwikipedia.org This reaction involves the homolytic cleavage of one of the α-carbon-carbonyl bonds to form a biradical intermediate. researchgate.netnih.gov For the asymmetrically substituted Cyclohexanone, 2-(4-quinolinyl)-, cleavage could occur at either the C1-C2 bond or the C1-C6 bond.

Following the initial α-cleavage, the resulting biradical can undergo several subsequent reactions:

Decarbonylation: The biradical can lose a molecule of carbon monoxide (CO) to form a five-membered ring radical. This could ultimately lead to the formation of a (4-quinolinyl)-substituted cyclopentane derivative. researchgate.net

Intramolecular Hydrogen Abstraction: The biradical can rearrange via an intramolecular hydrogen atom transfer, typically from the delta-carbon, to form an unsaturated open-chain aldehyde. researchgate.netacs.org In this case, it would result in a derivative of 5-hexenal (B1605083) bearing a quinolinyl group.

These potential transformations originating from the cyclohexanone moiety are summarized below.

Table 2: Proposed Norrish Type I Phototransformations

| Pathway | Initiating Step | Key Intermediate | Potential Final Product(s) | Conditions |

|---|---|---|---|---|

| Decarbonylation | UV irradiation (e.g., λ ≈ 313 nm), α-cleavage of C-C(O) bond. acs.org | Acyl-alkyl biradical | (4-quinolinyl)-cyclopentane derivative, Carbon Monoxide | Gas or liquid phase UV photolysis. researchgate.netuci.edu |

The predominant reaction pathway for Cyclohexanone, 2-(4-quinolinyl)- under light irradiation would be dictated by the specific experimental setup. The use of visible light in conjunction with a suitable photosensitizer and a Lewis acid would favor the dearomative cycloaddition involving the quinoline ring. Conversely, irradiation with UV light, particularly in the absence of a sensitizer, would likely promote the Norrish Type I cleavage of the cyclohexanone ring, leading to decarbonylation or isomerization products.

Elucidation of Structure Activity Relationships Sar and Structure Property Relationships Spr for Cyclohexanone, 2 4 Quinolinyl Analogues

Mapping Key Structural Features to Biological Activity Profiles in vitro

The biological activity of quinoline (B57606) and cyclohexanone (B45756) derivatives is profoundly influenced by their three-dimensional structure and the nature of their substituents. General principles derived from related compound classes suggest key areas for modification to modulate efficacy and selectivity.

Stereochemical Influences on Molecular Target Interactions and Binding Affinities

The stereochemistry of the chiral center at the C2 position of the cyclohexanone ring is predicted to be a critical determinant of biological activity. The spatial arrangement of the quinolinyl group relative to the cyclohexanone ring will dictate the molecule's ability to fit into the binding pocket of a biological target. For many biologically active compounds, different enantiomers exhibit significantly different potencies, with one isomer often being substantially more active than the other. pharmacy180.com This stereospecificity arises from the precise three-dimensional complementarity required for optimal interaction with chiral biological macromolecules such as enzymes and receptors. While no direct studies on the stereoisomers of "Cyclohexanone, 2-(4-quinolinyl)-" were identified, research on related chiral quinolines and cyclohexanone-containing molecules consistently underscores the pivotal role of stereochemistry in determining biological outcomes. pharmacy180.com

Impact of Cyclohexanone Substitutions on Efficacy in Cellular Assays

Modifications to the cyclohexanone ring can significantly impact the biological efficacy of the parent compound. Substituents on the cyclohexanone moiety can influence the molecule's conformation, lipophilicity, and ability to engage in specific interactions with a target. For instance, the introduction of alkyl or aryl groups can alter the compound's shape and size, potentially enhancing or diminishing its fit within a binding site. Furthermore, the addition of polar functional groups, such as hydroxyl or amino groups, can introduce new hydrogen bonding opportunities, which may increase binding affinity and specificity. The position of these substituents is also crucial, as it affects their orientation within the target's binding pocket.

Interactive Table: Hypothetical Impact of Cyclohexanone Substitutions on In Vitro Efficacy

| Substituent at Cyclohexanone Ring | Position | Predicted Effect on Efficacy | Rationale |

| Methyl | C3 | May increase lipophilicity and steric bulk, potentially altering binding affinity. | |

| Hydroxyl | C4 | Could introduce a hydrogen bond donor/acceptor, potentially increasing binding affinity. | |

| Phenyl | C5 | May introduce π-stacking interactions, potentially enhancing binding to aromatic residues in the target. | |

| Amino | C6 | Could act as a hydrogen bond donor and introduce a positive charge at physiological pH, potentially forming ionic interactions. |

Role of Quinolyl Modifications on Potency and Selectivity in vitro

The quinoline ring is a well-established pharmacophore found in numerous biologically active compounds, and its substitution pattern is a key determinant of potency and selectivity. nih.govnih.govnih.gov Modifications at various positions of the quinoline nucleus can modulate the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its interaction with biological targets.

For example, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro at the 7-position), has been shown to be optimal for the activity of some quinoline-based drugs. pharmacy180.com Conversely, the addition of electron-donating groups or bulky substituents can alter the molecule's binding mode and selectivity profile. The nitrogen atom in the quinoline ring is a key feature, often involved in hydrogen bonding or coordination with metal ions in biological systems. researchgate.net

Interactive Table: Predicted Effects of Quinolyl Modifications on Potency and Selectivity

| Substituent on Quinoline Ring | Position | Predicted Effect on Potency | Predicted Effect on Selectivity | Rationale |

| Chloro | C7 | Potentially increases potency. pharmacy180.com | May enhance selectivity depending on the target. | Alters electronic properties and lipophilicity. |

| Methoxy | C6 | May increase or decrease potency depending on the target. | Could influence selectivity through specific interactions. | Can act as a hydrogen bond acceptor. |

| Methyl | C2 | May decrease potency due to steric hindrance. | Could improve selectivity by preventing binding to off-targets. | Increases steric bulk near the linker. |

| Amino | C4 | Can significantly impact activity, often crucial for interaction. pharmacy180.com | May modulate selectivity based on hydrogen bonding capacity. | Introduces a key interaction point. |

Correlation of Structural Diversity with Non-Biological Properties

The structural features of "Cyclohexanone, 2-(4-quinolinyl)-" analogues also govern their physicochemical properties, which are important for their potential application in areas beyond biology, such as materials science.

Influence of Conformation on Redox Behavior and Electrochemical Properties

The electrochemical properties of quinoline derivatives can be investigated using techniques like cyclic voltammetry. nih.govajrconline.org The reduction and oxidation potentials of these compounds are dependent on their electronic structure. Substituents on both the quinoline and cyclohexanone rings can alter the electron density at the redox-active centers, thereby shifting the potentials at which oxidation or reduction occurs. The conformation of the molecule can also play a role by affecting the accessibility of the electroactive sites. Generally, electron-withdrawing groups on the quinoline ring are expected to make the molecule easier to reduce, while electron-donating groups would facilitate oxidation. nih.gov

Impact of Substituent Effects on Acidity, Basicity (pKa), and Hydrogen Bonding Capabilities

The acidity and basicity of analogues of Cyclohexanone, 2-(4-quinolinyl)- are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties, quantified by the pKa value, influence the degree of ionization of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets. The core structure of Cyclohexanone, 2-(4-quinolinyl)- possesses distinct sites for protonation and deprotonation, the basicity of which can be modulated by the introduction of various substituents.

The primary site of basicity in the core structure is the nitrogen atom of the quinoline ring. The lone pair of electrons on this nitrogen atom makes it a proton acceptor. The basicity of this quinoline nitrogen can be significantly altered by substituents on the quinoline ring. Electron-donating groups (EDGs), such as alkyl (-CH3) or alkoxy (-OCH3) groups, increase the electron density on the nitrogen atom, thereby enhancing its basicity and resulting in a higher pKa value. pharmaguideline.com Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the nitrogen, making it less basic and leading to a lower pKa. pharmaguideline.com The position of the substituent on the quinoline ring also plays a crucial role due to resonance and inductive effects.

The acidity of the molecule is primarily attributed to the α-protons on the cyclohexanone ring, adjacent to the carbonyl group. The enolizable nature of these protons means they can be abstracted by a base. The acidity of these protons is influenced by substituents on both the cyclohexanone and quinoline rings. Electron-withdrawing groups on either ring can stabilize the resulting enolate anion through inductive effects, thereby increasing the acidity and lowering the pKa of the α-protons.

Hydrogen bonding capabilities are also pivotal for the molecule's interaction with biological macromolecules. The carbonyl group of the cyclohexanone moiety acts as a hydrogen bond acceptor, while the quinoline nitrogen can also participate as a hydrogen bond acceptor. If substituents with hydrogen bond donating potential, such as hydroxyl (-OH) or amino (-NH2) groups, are introduced, they can act as hydrogen bond donors. The ability to form hydrogen bonds is crucial for the specific recognition and binding of the molecule to its biological target. nih.gov The interplay of these substituent effects on pKa and hydrogen bonding is summarized in the table below.

Table 1: Predicted Impact of Substituents on the Physicochemical Properties of Cyclohexanone, 2-(4-quinolinyl)- Analogues

| Substituent (R) Position | Substituent Type | Effect on Quinoline Basicity (pKa) | Effect on Cyclohexanone Acidity (α-proton pKa) | Hydrogen Bonding Capability |

| Quinoline Ring | Electron-Donating (e.g., -CH3, -OCH3) | Increase | Decrease | No direct change |

| Quinoline Ring | Electron-Withdrawing (e.g., -NO2, -Cl) | Decrease | Increase | No direct change |

| Quinoline Ring | Hydrogen Bond Donor (e.g., -OH, -NH2) | Position-dependent | Position-dependent | Adds H-bond donor site |

| Cyclohexanone Ring | Electron-Withdrawing (e.g., -Br) | Minor Decrease | Increase | No direct change |

Pharmacophore and Chemotype Analysis for Advanced Molecular Design

For analogues of Cyclohexanone, 2-(4-quinolinyl)- that exhibit in vitro activity, pharmacophore and chemotype analysis are powerful computational tools for understanding the key molecular features responsible for their biological action and for designing more potent and selective next-generation compounds. researchgate.netnih.gov

Identification of Essential Structural Elements for Biological Recognition

A pharmacophore model for this class of compounds would typically identify a specific three-dimensional arrangement of essential features required for binding to a biological target. Based on the core structure of Cyclohexanone, 2-(4-quinolinyl)-, a hypothetical pharmacophore model can be proposed, which would require experimental validation.

The key pharmacophoric features would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the cyclohexanone ring is a strong hydrogen bond acceptor.

Aromatic/Hydrophobic Region: The quinoline ring provides a large, flat hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

A Hydrogen Bond Acceptor/Aromatic Feature: The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, and the ring itself is an aromatic feature.

A Hydrophobic Region: The cyclohexyl ring offers a non-polar, hydrophobic moiety that can fit into a corresponding hydrophobic pocket of the target protein.

The relative spatial arrangement of these features is critical. The distance and angles between the hydrogen bond acceptors, the aromatic plane of the quinoline, and the hydrophobic cyclohexyl group would define the specific pharmacophore. Different biological targets would have different optimal arrangements of these features for high-affinity binding.

Table 2: Hypothetical Pharmacophoric Features of Cyclohexanone, 2-(4-quinolinyl)-

| Pharmacophoric Feature | Structural Element | Potential Interaction |

| Hydrogen Bond Acceptor 1 | Carbonyl oxygen of cyclohexanone | Hydrogen bond with donor group on target |

| Aromatic/Hydrophobic | Quinoline ring system | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor 2 | Quinoline nitrogen | Hydrogen bond with donor group on target |

| Hydrophobic | Cyclohexane (B81311) ring | Hydrophobic interactions |

Design of Second-Generation Compounds Based on SAR Insights and Predictive Models

The insights gained from Structure-Activity Relationship (SAR) studies and the developed pharmacophore models can guide the rational design of second-generation analogues with improved properties. researchgate.net For instance, if SAR studies indicate that a particular region of the molecule is amenable to substitution, new functional groups can be introduced to enhance potency or selectivity.

One strategy for designing second-generation compounds could involve the synthesis of quinolinyl chalcone (B49325) analogues which can then be cyclized to form cyclohexenone derivatives, as has been demonstrated for related structures. nih.gov This approach allows for the introduction of a wide variety of substituents on an aromatic ring that becomes part of the final cyclohexenone structure.

For example, starting with a substituted 2-aminoquinoline, a Claisen-Schmidt condensation with a substituted benzaldehyde (B42025) could yield a chalcone intermediate. Subsequent Michael addition of a dicarbonyl compound followed by cyclization and decarboxylation can lead to a diverse library of Cyclohexanone, 2-(4-quinolinyl)- analogues with substituents at various positions of the cyclohexanone ring.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built using the biological activity data of a series of synthesized analogues. These models mathematically correlate the structural features of the molecules with their biological activity, allowing for the in silico prediction of the activity of yet-to-be-synthesized compounds. This approach helps to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

The design of second-generation compounds would focus on:

Optimizing Potency: Introducing substituents that enhance the key interactions identified in the pharmacophore model.

Improving Selectivity: Modifying the structure to favor binding to the desired target over off-targets.

Enhancing Pharmacokinetic Properties: Modulating pKa, lipophilicity, and metabolic stability through appropriate substitutions.

The iterative process of design, synthesis, biological evaluation, and model refinement is central to modern drug discovery and can be effectively applied to the development of novel analogues of Cyclohexanone, 2-(4-quinolinyl)-.

Applications of Cyclohexanone, 2 4 Quinolinyl in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction